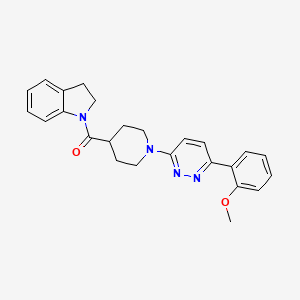
Indolin-1-yl(1-(6-(2-méthoxyphényl)pyridazin-3-yl)pipéridin-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. The compound also contains a methoxyphenyl group, a pyridazinyl group, and a piperidinyl group.Applications De Recherche Scientifique
- Indolicidine, un peptide de 13 résidus lié à la famille des cathélicidines, présente des similitudes structurales avec le noyau indole. Il présente un large spectre d'activité biologique, ciblant efficacement les bactéries (à la fois Gram-positives et Gram-négatives), les champignons et les virus .
- L'échafaudage indole apparaît dans plusieurs molécules médicamenteuses synthétiques. Sa présence dans ces composés suggère des applications thérapeutiques précieuses. Les chercheurs étudient les dérivés qui se lient avec une forte affinité à divers récepteurs, ce qui pourrait conduire à de nouveaux candidats médicaments .
- Les dérivés indoliques, y compris ceux contenant des motifs triazole, trouvent des applications en biologie chimique. Leurs propriétés uniques les rendent utiles pour la bioconjugaison, l'imagerie fluorescente et l'étude des processus biologiques .
Activité antimicrobienne
Développement de médicaments
Biologie chimique et bioconjugaison
En résumé, les applications diverses de Indolin-1-yl(1-(6-(2-méthoxyphényl)pyridazin-3-yl)pipéridin-4-yl)méthanone couvrent l'activité antimicrobienne, le développement de médicaments, la biologie chimique, la chimie supramoléculaire, la science des matériaux et la recherche biomédicale. Une collaboration interdisciplinaire accrue permettra de libérer tout son potentiel dans ces domaines. 🌟
Mécanisme D'action
Target of Action
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone, also known as MP-10, is a synthetic compound that belongs to the family of piperazine derivatives
Biochemical Pathways
. These activities suggest that the compound may affect a variety of biochemical pathways.
Analyse Biochimique
Biochemical Properties
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholine esterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone increases the levels of acetylcholine, enhancing cholinergic signaling. Additionally, it interacts with various receptors, including serotonin and dopamine receptors, modulating neurotransmitter release and uptake .
Cellular Effects
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances synaptic transmission by increasing acetylcholine levels, which can improve cognitive functions and memory . In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, it affects gene expression by upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone involves several key interactions at the molecular level. This compound binds to the active site of acetylcholine esterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . Additionally, it interacts with G-protein coupled receptors, such as serotonin and dopamine receptors, altering their conformation and signaling properties . These interactions lead to changes in intracellular signaling cascades, ultimately affecting cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in acetylcholine levels and prolonged activation of cholinergic signaling . Prolonged exposure may also result in desensitization of receptors and downregulation of cholinergic signaling pathways .
Dosage Effects in Animal Models
The effects of Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and memory in rodents by increasing acetylcholine levels . At higher doses, it can cause adverse effects such as tremors, seizures, and neurotoxicity due to excessive cholinergic stimulation . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall efficacy in biological systems .
Transport and Distribution
The transport and distribution of Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by organic cation transporters, facilitating its accumulation in target tissues . Additionally, it binds to plasma proteins, which can affect its bioavailability and distribution in the body .
Subcellular Localization
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the nucleus, where it affects gene expression by binding to transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can further regulate its subcellular localization and activity .
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-31-23-9-5-3-7-20(23)21-10-11-24(27-26-21)28-15-12-19(13-16-28)25(30)29-17-14-18-6-2-4-8-22(18)29/h2-11,19H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRFVCHLFJPQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)
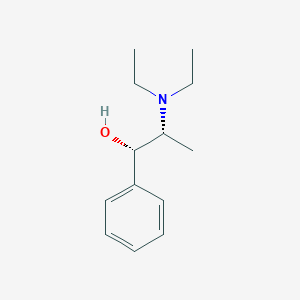
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B2587904.png)
![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)
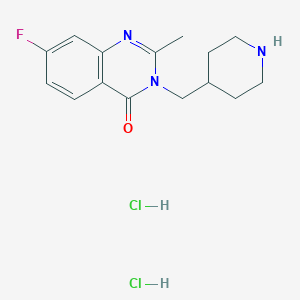

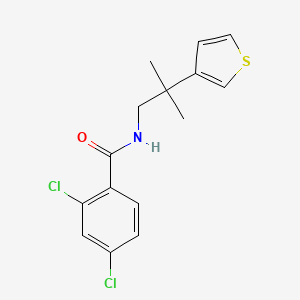
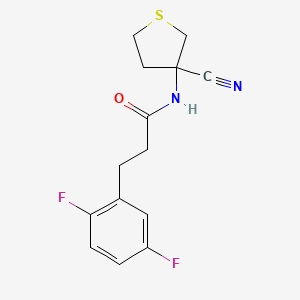

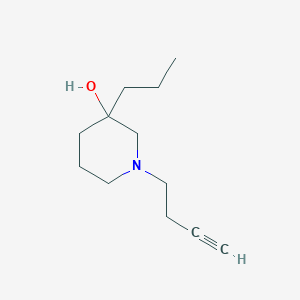
![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)
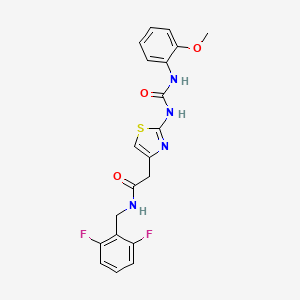
![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)
